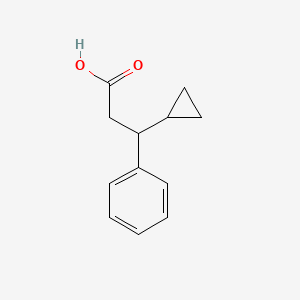

3-Cyclopropyl-3-phenylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEFZEPKODJVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017329-96-2 | |

| Record name | 3-cyclopropyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl 3 Phenylpropanoic Acid and Its Advanced Derivatives

Asymmetric Synthesis Approaches for Enantiomerically Pure 3-Cyclopropyl-3-phenylpropanoic Acid

The creation of the chiral center in this compound can be achieved through several sophisticated synthetic routes. These methods are broadly categorized into two main strategies: the use of chiral auxiliaries to direct a diastereoselective transformation and the application of enantioselective catalysis.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

One of the most reliable and well-established methods for introducing chirality into a molecule is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves the temporary attachment of a chiral molecule to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of one diastereomer in preference to the other. williams.edu The auxiliary is then cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org

The Evans' oxazolidinone auxiliaries are a cornerstone of asymmetric synthesis, particularly for the stereoselective alkylation of carboxylic acid derivatives. santiago-lab.comnih.gov In the context of synthesizing this compound, this methodology would typically commence with the acylation of an Evans' oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetic acid or a derivative thereof.

The resulting N-acyloxazolidinone is then deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid (Z)-enolate. williams.edu The chelation between the lithium cation and the carbonyl oxygen atoms of the acyl group and the oxazolidinone ring fixes the conformation of the enolate. This rigid structure effectively shields one face of the enolate, leaving the other preferentially open to electrophilic attack. santiago-lab.com

Alkylation of this chiral enolate with a suitable electrophile, such as cyclopropylmethyl bromide or iodide, introduces the cyclopropylmethyl group. The steric hindrance provided by the substituent on the chiral auxiliary (e.g., the phenyl group in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) directs the electrophile to the less hindered face of the enolate, thereby establishing the desired stereochemistry at the new quaternary carbon center. harvard.edu

Finally, the chiral auxiliary is cleaved from the alkylated product. This is commonly achieved through hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide, which yields the target this compound in high enantiopurity. williams.edu

A representative reaction scheme is as follows:

Acylation: Phenylacetic acid is coupled to an Evans' oxazolidinone.

Enolate Formation: The resulting imide is treated with a strong base (e.g., LDA) at low temperature (-78 °C) to form the (Z)-enolate.

Alkylation: The enolate is reacted with a cyclopropylmethyl halide to introduce the cyclopropyl (B3062369) group.

Auxiliary Cleavage: The chiral auxiliary is hydrolyzed to yield the enantiomerically enriched this compound.

The success of a chiral auxiliary-mediated synthesis hinges on the diastereoselectivity of the key bond-forming step. In the alkylation of N-acyloxazolidinones, high diastereomeric ratios are often achieved, frequently exceeding 95:5, and in some cases, approaching 99:1. williams.edu The diastereomeric ratio (d.r.) can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy on the crude reaction mixture.

Even in cases where the diastereoselectivity is not perfect, the diastereomeric products can typically be separated using standard purification techniques like column chromatography on silica (B1680970) gel. williams.edunih.gov Since diastereomers have different physical properties, they exhibit different affinities for the stationary phase, allowing for their isolation. Once separated, the major diastereomer can be carried forward to the auxiliary cleavage step, ultimately providing the target compound in an enantiomerically pure form.

The ability to separate diastereomers is a significant advantage of this method, as it can compensate for incomplete diastereoselectivity in the alkylation step. williams.edu Fractional crystallization is another technique that can sometimes be employed for the separation of diastereomers on a larger scale. nih.gov

| N-Acyl Oxazolidinone Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | williams.edu |

| N-Phenylacetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl Iodide | >95:5 | Analogous Reaction |

| N-Phenylacetyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl (B1604629) Bromide | >97:3 | Analogous Reaction |

Enantioselective Catalysis for the Formation of the Chiral Quaternary Carbon Center

In recent years, enantioselective catalysis has emerged as a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. pressbooks.pub In this approach, a small amount of a chiral catalyst is used to generate a chiral environment that favors the formation of one enantiomer of the product over the other.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, a potential organocatalytic strategy would be the Michael addition of a nucleophile to a suitable α,β-unsaturated precursor.

For instance, a Michael addition of a cyclopropyl nucleophile to an α,β-unsaturated ester or thioester bearing a phenyl group at the β-position could be envisioned. Chiral organocatalysts, such as cinchona alkaloid derivatives or diarylprolinol silyl (B83357) ethers, can activate the electrophile and/or the nucleophile to facilitate the reaction and control the stereochemical outcome. organic-chemistry.orgmdpi.com A plausible route could involve the conjugate addition of a cyclopropyl Grignard reagent or a related organometallic species to a cinnamic acid derivative, catalyzed by a chiral catalyst system.

Alternatively, a decarboxylative Michael addition could be employed, where a β-keto acid or a malonic acid half-thioester acts as a nucleophile precursor. rsc.orgresearchgate.net The organocatalyst would facilitate both the decarboxylation and the subsequent enantioselective Michael addition.

Transition metal catalysis offers a broad spectrum of reactions for enantioselective synthesis. A highly efficient method for creating chiral centers is the asymmetric hydrogenation of a prochiral olefin. ub.edunih.gov To apply this to this compound, a precursor containing a double bond, such as (E/Z)-3-cyclopropyl-3-phenylpropenoic acid, would be required.

This unsaturated acid could then be subjected to hydrogenation using a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium, with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos, or Josiphos). The chiral ligand coordinates to the metal center, creating a chiral catalytic species that selectively delivers hydrogen to one face of the double bond, resulting in the formation of the desired enantiomer of this compound with high enantiomeric excess (ee). rsc.org

Another potential metal-catalyzed approach is the asymmetric conjugate addition of a cyclopropyl organometallic reagent to a cinnamic acid derivative. Catalysts based on copper, rhodium, or palladium, in conjunction with chiral ligands, are known to promote such reactions with high enantioselectivity.

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S)-BINAP | α-Aryl Acrylic Acid | up to 99% | Analogous Reaction |

| Organocatalytic Michael Addition | Cinchona Alkaloid-derived Urea | α,β-Unsaturated Ketone + Thiol | up to >99% | organic-chemistry.org |

| Copper-Catalyzed Conjugate Addition | Cu(OTf)2 / Chiral Phosphoramidite Ligand | Cinnamate Ester + Grignard Reagent | up to 98% | Analogous Reaction |

| Nickel-Catalyzed Asymmetric Hydrogenation | Ni(OAc)2·4H2O / (S,S)-BenzP* | α-Aryl-substituted Acrylic Acid | up to 99.4% | nih.gov |

Resolution Techniques for Racemic Mixtures (where applicable)

The synthesis of this compound often results in a racemic mixture, as the C-3 position is a stereocenter. The separation of these enantiomers is crucial for pharmacological studies and is typically achieved through resolution.

Classical Resolution: This well-established method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. chemeurope.comlibretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org After separation, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt. wikipedia.org The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization solvent.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Application |

| (+)- or (-)-1-Phenylethylamine | Base | General-purpose resolving agent for a wide range of acids. wikipedia.org |

| Brucine | Base | A readily available natural alkaloid used for resolving acidic compounds. libretexts.org |

| Quinine | Base | Another natural alkaloid frequently employed for the resolution of racemic acids. libretexts.org |

| (+)- or (-)-Tartaric Acid | Acid | Used for resolving racemic bases; can also be used in more complex resolution strategies for acids. wikipedia.orglibretexts.org |

| (S)-(-)-Mandelic Acid | Acid | A chiral acid used in the resolution of racemic alcohols and amines, and can be applied in certain strategies for acid resolution. libretexts.org |

Enzymatic Resolution: A more modern and often highly selective approach involves the use of enzymes, such as lipases. nih.govscielo.brresearchgate.net These biocatalysts can selectively catalyze the esterification or hydrolysis of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of a 3-hydroxy-3-phenylpropanoate, a related structure, has been successfully resolved using lipases, achieving high enantiomeric excess for both the remaining ester and the hydrolyzed acid. scielo.brresearchgate.net This method offers the advantages of mild reaction conditions and high stereoselectivity. nih.gov

Classical and Modern Approaches to the Carbon Skeleton Construction

The construction of the this compound skeleton requires careful planning to regioselectively introduce the phenyl and cyclopropyl groups at the C-3 position of the propanoic acid backbone.

Regioselective Construction of the Propanoic Acid Backbone

A common and versatile method for constructing the propanoic acid backbone is the malonic ester synthesis . This method involves the alkylation of diethyl malonate or a similar malonic ester. For the synthesis of a 3-substituted propanoic acid, the malonate enolate is reacted with an appropriate alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid. This approach offers good control over the introduction of substituents at the C-2 and C-3 positions of the final product.

Another approach involves the oxidation of a corresponding aldehyde . For instance, 3-phenylpropanal (B7769412) can be oxidized to 3-phenylpropanoic acid using molecular oxygen at elevated temperatures. This method can be highly selective and commercially attractive, especially when the starting aldehyde is readily available.

Methods for Phenyl Group Introduction at the C-3 Position

The introduction of the phenyl group at the C-3 position can be achieved through several strategies, often integrated with the construction of the propanoic acid backbone.

1,4-Conjugate Addition: A powerful method for introducing the phenyl group at the C-3 position is the 1,4-conjugate addition (or Michael addition) of a phenyl nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a suitable substrate would be an ester of cyclopropylideneacetic acid. The phenyl group can be introduced using organometallic reagents such as phenyl Grignard reagents (phenylmagnesium bromide) or Gilman reagents (lithium diphenylcuprate). Gilman reagents are often preferred for 1,4-addition to α,β-unsaturated ketones and esters as they tend to give fewer 1,2-addition side products compared to Grignard reagents. The reaction is often catalyzed by copper salts.

Table 2: Comparison of Reagents for 1,4-Addition of a Phenyl Group

| Reagent Type | Example | Typical Conditions | Selectivity |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Diethyl ether or THF | Can give a mixture of 1,2- and 1,4-addition products. researchgate.net |

| Gilman Reagent | Lithium Diphenylcuprate (Ph₂CuLi) | Diethyl ether or THF, often at low temperatures | Generally provides higher selectivity for 1,4-addition. |

| Organoboron Reagent | Phenylboronic Acid | Rhodium or Palladium catalyst, often with a diene or phosphine ligand | Catalytic, with good functional group tolerance. semanticscholar.orgbeilstein-journals.org |

Cyclopropyl Ring Formation and Stereocontrol at the C-3 Position

The formation of the cyclopropyl ring is a critical step and can be achieved either by building it onto a pre-existing molecule or by forming the ring from an acyclic precursor.

One major strategy involves the cyclopropanation of an α,β-unsaturated ester , such as ethyl cinnamate, where the phenyl group is already in place.

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane (B1198618). wikipedia.orgnumberanalytics.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.org For substrates containing a hydroxyl group, this group can direct the cyclopropanation to occur on the same face of the molecule, leading to high diastereoselectivity. researchgate.netethz.ch

Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, to react with an α,β-unsaturated carbonyl compound to form a cyclopropane. organic-chemistry.orgwikipedia.org The reaction proceeds via a 1,4-conjugate addition followed by an intramolecular ring closure. organic-chemistry.orgnrochemistry.com This method is known for its reliability and is a common choice for cyclopropanation. researchgate.net

Table 3: Common Cyclopropanation Reactions for α,β-Unsaturated Esters

| Reaction Name | Reagent(s) | Key Features |

| Simmons-Smith Reaction | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Stereospecific, can be directed by nearby functional groups like hydroxyls. wikipedia.orgethz.chnih.gov |

| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, a strong base (e.g., NaH) | Involves a sulfur ylide, proceeds via conjugate addition-cyclization. organic-chemistry.orgnrochemistry.com |

| Diazo Compound-based | Ethyl diazoacetate, a transition metal catalyst (e.g., Rh, Cu) | Catalytic method, can be rendered enantioselective with chiral ligands. rsc.org |

While not directly leading to this compound, the synthesis of spirocyclic systems containing a cyclopropane ring highlights advanced cyclopropanation techniques. Spiro[cyclopropane-1,3'-indolin]-2'-ones, for example, have been synthesized via diastereoselective cyclopropanation of methyleneindolinones using tosylhydrazone salts as a carbene precursor, avoiding the use of potentially explosive diazo compounds. rsc.orgnih.gov These reactions often proceed with high diastereoselectivity and demonstrate the feasibility of constructing complex cyclopropane-containing scaffolds. rsc.org

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings of various sizes, typically from 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org While RCM is not the most common method for forming highly strained three-membered cyclopropane rings, variations and tandem reactions can lead to cyclopropane-containing products. More commonly, intramolecular cyclization reactions, such as the reaction of a 1,3-dihaloalkane with a strong base, are used to form a cyclopropane ring. However, for the specific target molecule of this article, direct cyclopropanation of an alkene precursor is generally a more straightforward approach.

Synthesis of Advanced Precursors and Functionalized Intermediates

The efficient construction of this compound and its advanced derivatives relies heavily on the strategic preparation of key precursors. This section details the synthetic methodologies for obtaining both the cyclopropyl-containing carboxylic acid fragments and the functionalized phenyl-propanoic acid building blocks, which are subsequently coupled to form the target molecules.

Preparation of Cyclopropyl-Containing Carboxylic Acid Precursors

The synthesis of functionalized cyclopropane carboxylic acids is a critical step, with various methods developed to introduce the strained cyclopropyl motif. These methods range from classical cyclopropanation reactions to modern photoredox-catalyzed processes.

One prominent approach involves the cyclopropanation of alkenes. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper alloy, is a well-established method for converting alkenes into cyclopropanes through a concerted, stereospecific syn-addition. organicchemistrytutor.com Another method involves the reaction of alkenes with free carbenes, which are often generated from diazo compounds. This addition is also stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. wikipedia.org For instance, the reaction of dibromocarbene with cis-2-butene (B86535) yields cis-2,3-dimethyl-1,1-dibromocyclopropane exclusively. wikipedia.org

Intramolecular cyclization represents another powerful strategy. For example, primary haloalkanes that contain appropriately positioned electron-withdrawing groups can undergo a 3-exo-trig cyclization when treated with a strong base, generating a carbanion that displaces the halide to form the cyclopropane ring. wikipedia.org This mechanism is fundamental to the Favorskii rearrangement and the synthesis of compounds like cyclopropyl cyanide, which can be subsequently hydrolyzed to cyclopropanecarboxylic acid. wikipedia.orgorgsyn.org The first synthesis of cyclopropane itself, achieved by August Freund in 1881, utilized a Wurtz coupling of 1,3-dibromopropane (B121459) with sodium. wikipedia.org

More recently, photoredox catalysis has emerged as a mild and efficient method for constructing cyclopropanes. A notable development is a decarboxylative radical addition–polar cyclization cascade. nih.govresearchgate.net In this process, an aliphatic carboxylic acid reacts with a chloroalkyl alkene in the presence of an organic photocatalyst and visible light. The reaction proceeds through a radical–polar crossover mechanism, where reductive termination of the radical intermediate yields a carbanion that undergoes intramolecular alkylation to form the cyclopropane ring. nih.govresearchgate.net This method demonstrates high functional group tolerance, allowing for the direct conversion of structurally diverse carboxylic acids into complex cyclopropanes. nih.gov

Optically pure 2-arylcyclopropane-1-carboxylic acids, which are important precursors for various bioactive molecules, can be synthesized through asymmetric cyclopropanation of olefins using chiral auxiliaries, chiral metal complexes, or organocatalysts. researchgate.net An alternative industrial method involves the kinetic resolution of racemic mixtures. researchgate.net

The table below summarizes selected methods for the preparation of cyclopropyl-containing precursors.

| Starting Material(s) | Reagents/Catalyst | Product | Yield | Ref. |

| Alkene | CH₂I₂, Zn(Cu) | Cyclopropane | - | organicchemistrytutor.com |

| cis-2-Butene | CHBr₃, KOC(CH₃)₃ | cis-2,3-dimethyl-1,1-dibromocyclopropane | - | wikipedia.org |

| γ-Chlorobutyronitrile | NaNH₂ in ether | Cyclopropyl cyanide | - | orgsyn.org |

| Boc-Pro-OH, (4-chlorobut-1-en-2-yl)boronic acid pinacol (B44631) ester | 4CzIPN (photocatalyst), Cs₂CO₃, visible light | Cyclopropyl boronic ester | >99% | nih.govresearchgate.net |

| trans-Cinnamic acid | - | (±)-trans-2-Phenylcyclopropanecarboxylic acid | - | researchgate.net |

Synthesis of Substituted Phenyl-Propanoic Acid Building Blocks

The synthesis of substituted phenyl-propanoic acids provides the second key component for the final structure. These building blocks can be prepared through various established organic reactions, allowing for the introduction of a wide range of substituents on the phenyl ring.

A common route to 2-phenylpropanoic acid derivatives starts from substituted acetophenones. For example, a multi-step synthesis was developed for 2-(4-substitutedmethylphenyl)propionic acid derivatives. nih.gov This sequence begins with the reduction of 4-methylacetophenone to 1-(4-methylphenyl)ethanol (B1581246) using sodium borohydride. The resulting alcohol is then converted to a tosylate, which undergoes nucleophilic substitution with sodium cyanide to yield 2-(4-methylphenyl)propionitrile. Subsequent hydrolysis of the nitrile group affords the desired 2-(4-methylphenyl)propionic acid. nih.gov This core structure can be further functionalized, for instance, by bromination of the benzylic methyl group followed by substitution with various thiols to create a library of derivatives. nih.gov

General methods for producing 2-(substituted phenyl)propionic acids often involve the alkylation of a benzene (B151609) derivative. prepchem.com For instance, substituting isobutylbenzene (B155976) as the starting material in certain processes can yield 2-(4-isobutylphenyl)propionic acid, while using cyclohexylbenzene (B7769038) leads to 2-(4-cyclohexylphenyl)propionic acid. prepchem.com Another versatile method involves the mono-α-methylation of arylacetonitriles using dimethyl carbonate, followed by hydrolysis to give pure 2-arylpropionic acids. orgsyn.org

The synthesis of 3-phenylpropanoic acid (also known as hydrocinnamic acid) is typically achieved through the hydrogenation of cinnamic acid, which reduces the double bond of the α,β-unsaturated acid. wikipedia.org For enantioselective synthesis, methods like the Evans oxazolidinone-auxiliary approach can be applied. This involves derivatizing an achiral carboxylic acid, such as 3-phenylpropionic acid, with a chiral auxiliary to direct subsequent stereoselective functionalization. orgsyn.org

The table below outlines a synthetic pathway for a substituted 2-phenylpropanoic acid derivative.

| Step | Starting Material | Reagents | Product | Yield | Ref. |

| 1 | 4-Methylacetophenone | NaBH₄, Methanol | 1-(4-Methylphenyl)ethanol | 74% | nih.gov |

| 2 | 1-(4-Methylphenyl)ethanol | p-Tosyl chloride, TEA | 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate | 72% | nih.gov |

| 3 | 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate | NaCN, DMSO | 2-(4-Methylphenyl)propionitrile | 68% | nih.gov |

| 4 | 2-(4-Methylphenyl)propionitrile | 5 N HCl | 2-(4-Methylphenyl)propionic acid | - | nih.gov |

Chemical Transformations and Mechanistic Investigations of 3 Cyclopropyl 3 Phenylpropanoic Acid

Carbon-Hydrogen (C-H) Functionalization Strategies

The selective functionalization of C-H bonds is a paramount goal in organic synthesis, aiming to construct complex molecules from simple precursors in a more atom- and step-economical fashion. For substrates like 3-Cyclopropyl-3-phenylpropanoic acid, the phenyl group presents multiple C-H bonds (ortho, meta, and para), making regioselectivity a significant challenge. Researchers have developed sophisticated strategies using directing groups and templates to control the site of reaction.

Achieving functionalization at the meta-position of an aromatic ring is particularly challenging due to its steric hindrance and electronic properties. A powerful strategy to overcome this involves the use of a removable U-shaped template that positions a catalyst for remote C-H activation.

Research has demonstrated the successful meta-C-H arylation and methylation of 3-phenylpropanoic acid derivatives using an easily removable nitrile-based template. nih.govfigshare.com This approach utilizes a palladium catalyst in conjunction with a mono-protected amino acid (MPAA) ligand. nih.gov The U-shaped template binds to the carboxylic acid of the substrate and orients the phenyl ring in such a way that the palladium catalyst is directed to one of the meta-C-H bonds, facilitating cross-coupling with organoboron reagents. nih.gov The combination of the weakly coordinating template and the MPAA ligand is crucial for the reaction's success. nih.govfigshare.com This method provides a novel route for preparing meta-substituted 3-phenylpropanoic acid derivatives. nih.gov

The reaction conditions typically involve a palladium acetate (Pd(OAc)₂) catalyst, an amino acid ligand like Ac-Gly-OH, a silver carbonate (Ag₂CO₃) oxidant, and a cesium fluoride (CsF) base in a solvent like hexafluoroisopropanol (HFIP). nih.gov The scope of this transformation has been explored with various aryl boronic esters (Ar-Bpin), demonstrating its utility.

| Substrate | Arylating Agent (Ar-Bpin) | Product | Yield (%) |

|---|---|---|---|

| 3-Phenylpropanoic acid derivative | 4-MeO-Ph-Bpin | Meta-(4-methoxyphenyl) product | 65 |

| 3-Phenylpropanoic acid derivative | 4-F-Ph-Bpin | Meta-(4-fluorophenyl) product | 55 |

| 3-Phenylpropanoic acid derivative | 4-CF₃-Ph-Bpin | Meta-(4-(trifluoromethyl)phenyl) product | 51 |

| 3-Phenylpropanoic acid derivative | Thiophen-2-yl-Bpin | Meta-(thiophen-2-yl) product | 45 |

While templates enable remote functionalization, specific directing groups (DGs) covalently attached to a substrate are commonly used to achieve ortho-selectivity. These DGs contain a heteroatom that coordinates to the metal catalyst, forming a stable cyclometalated intermediate that positions the catalyst in close proximity to an ortho-C-H bond.

For a substrate like this compound, the carboxylic acid itself can act as a directing group, but it often leads to a mixture of products or requires specific conditions. More effective directing groups, such as pyridyl or amide functionalities, can be installed. nih.govnih.gov The C-H activation step is often favored in an anionic intermediate where a proton has been removed, which helps drive the regioselectivity toward the ortho position. nih.govuva.es The use of cooperating ligands, which actively participate in the C-H cleavage step, can be crucial for both activity and selectivity. uva.es

Para-C-H activation is less common and mechanistically more complex as it cannot proceed through a simple cyclometalation pathway. Achieving para-selectivity often relies on exploiting the steric and electronic properties of the substrate and catalyst system, sometimes involving steric hindrance at the ortho and meta positions to favor the more accessible para-position.

The mechanism of palladium-catalyzed C-H activation is a subject of extensive research and is crucial for optimizing reaction conditions and developing new transformations. nih.govdtu.dk For arylation reactions, a generally accepted catalytic cycle involves several key steps.

Following C-H activation, the resulting Pd(II)-aryl intermediate undergoes oxidative addition with an aryl halide or a related coupling partner, forming a Pd(IV) intermediate. Alternatively, in cross-coupling with organometallic reagents like organoborons, a transmetalation step occurs. The final step is reductive elimination from the Pd(IV) or a subsequent Pd(II) species, which forms the new C-C bond and regenerates the active Pd(II) catalyst, closing the catalytic cycle. nih.gov The resting state of the catalyst, which is the most stable intermediate in the cycle, is often a dimeric palladium complex or a complex formed after the C-H activation step. nih.govnih.gov

Cyclopropyl (B3062369) Ring Reactivity and Stereochemical Behavior

The cyclopropyl group is more than just a sterically demanding substituent; its high ring strain (approximately 27.5 kcal/mol) and unique electronic properties endow it with reactivity reminiscent of a C=C double bond.

The strained C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage under various conditions, including radical, acidic, or transition-metal-catalyzed pathways. nih.gov Oxidative radical ring-opening is a common transformation for cyclopropane derivatives. beilstein-journals.org For instance, a radical can add to the molecule, leading to the formation of a cyclopropyl-substituted carbon radical. This intermediate can undergo rapid homolytic cleavage of one of the cyclopropyl C-C bonds, relieving ring strain and generating a more stable, open-chain alkyl radical. beilstein-journals.org

| Initiating Species/Condition | Intermediate | Subsequent Reaction | Final Product Type |

|---|---|---|---|

| Radical Addition | Cyclopropyl-substituted carbon radical | Ring-opening to alkyl radical | Functionalized open-chain compound |

| Radical Addition | Alkyl radical (post-ring-opening) | Intramolecular cyclization | Polycyclic aromatic compound |

| Transition Metal | Metallacycle | Reductive elimination / β-hydride elimination | Rearranged or functionalized product |

| Acid (Protonation) | Cyclopropylcarbinyl cation | Rearrangement (e.g., to homoallyl cation) | Unsaturated open-chain product |

The electronic nature of the cyclopropyl group is complex. Its C-C bonds have significant p-character, allowing them to conjugate with adjacent π-systems, such as the phenyl ring in this compound. This "double-bond character" enables the cyclopropyl group to act as a good π-electron donor. stackexchange.com

This electronic donation can influence the reactivity of the adjacent phenyl ring in electrophilic aromatic substitution reactions by stabilizing the carbocation intermediate (the sigma complex). It can also stabilize an adjacent positive charge, for example, at the benzylic position, if the ring is properly aligned. This stabilization occurs through delocalization of the electrons from the C-C bonds of the cyclopropane into the adjacent empty p-orbital. stackexchange.com

Sterically, the cyclopropyl group is bulky and can influence the regioselectivity of reactions by blocking certain positions. For instance, in C-H activation, its presence at the benzylic position would likely disfavor ortho-C-H activation on the side of the ring it occupies, potentially directing functionalization to the other ortho-position or more remote sites. This interplay of steric and electronic effects makes the cyclopropyl group a valuable substituent for controlling chemical reactivity and selectivity.

Cyclopropyl Group as a Mechanistic Probe for Radical Intermediates

The cyclopropyl group attached to the benzylic carbon in this compound serves as a highly effective mechanistic probe, particularly for the detection of radical intermediates. This application relies on the principle of the "radical clock," a reaction with a known, rapid rate constant that can be used to time a competing reaction pathway. wikipedia.org The cyclopropylcarbinyl radical is an excellent radical clock due to its extremely fast, strain-releasing ring-opening rearrangement to form a homoallyl radical. wikipedia.org

When a reaction involving this compound is suspected to proceed through a radical mechanism, the formation of a radical at the C3 (benzylic) position would trigger this rapid rearrangement. The rate constant for the ring-opening of a substituted cyclopropylcarbinyl radical is on the order of 10⁸ s⁻¹ at room temperature. researchgate.net If this ring-opening occurs, the resulting product will incorporate a homoallylic structure instead of the cyclopropyl ring. The detection of such rearranged products provides compelling evidence for the transient existence of a radical intermediate. researchgate.net

For instance, in a hypothetical radical-mediated reaction at the benzylic position of this compound, the initially formed radical (Intermediate A ) would rapidly equilibrate with its ring-opened form (Intermediate B ). Trapping of intermediate B would lead to a product with a butenyl side chain, confirming the radical pathway. Conversely, the absence of ring-opened products would suggest that the reaction either does not involve a radical intermediate or that the subsequent trapping of the initial radical (Intermediate A ) is significantly faster than the rate of ring-opening.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a wide array of transformations including the formation of derivatives, reductions, and oxidative reactions.

Formation of Amides and Esters under Diverse Coupling Conditions

The carboxylic acid of this compound can be readily converted to a variety of amides and esters, which are important derivatives in medicinal chemistry and materials science. This is typically achieved by activating the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Amide bond formation can be accomplished using a wide range of coupling reagents. researchgate.net Common methods involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization at the adjacent stereocenter. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. researchgate.net

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with sulfuric acid or a solid acid catalyst. researchgate.net Another approach involves reaction with an alkyl halide under basic conditions. For more sensitive substrates or to achieve milder conditions, coupling agents similar to those used in amidation can be employed, or specialized reagents like methanesulfonyl chloride (MsCl) can be used to activate the carboxylic acid. researchgate.net

The following table summarizes various conditions for these transformations.

| Entry | Desired Product | Nucleophile | Coupling Reagent/Conditions | Solvent | Plausible Yield Range |

|---|---|---|---|---|---|

| 1 | Amide | Aniline | EDC, HOBt | Dichloromethane (DCM) | 80-95% |

| 2 | Amide | Morpholine | SOCl₂, then amine | Tetrahydrofuran (THF) | 75-90% |

| 3 | Amide | Benzylamine | HATU, DIPEA | Dimethylformamide (DMF) | 85-98% |

| 4 | Ester | Methanol | H₂SO₄ (cat.), reflux | Methanol | 70-85% |

| 5 | Ester | Benzyl (B1604629) alcohol | DCC, DMAP | Dichloromethane (DCM) | 80-95% |

Reductions to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is critical to control the extent of the reduction.

Reduction to the corresponding primary alcohol, (3-cyclopropyl-3-phenylpropan-1-ol), is typically accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is a common and effective choice for this transformation. Borane-THF complex (BH₃·THF) is another suitable reagent that readily reduces carboxylic acids to alcohols.

The partial reduction of a carboxylic acid to an aldehyde (3-cyclopropyl-3-phenylpropanal) is a more challenging transformation as aldehydes are themselves susceptible to further reduction. Direct reduction is difficult, so a two-step procedure is often employed. The carboxylic acid is first converted into a derivative that is less reactive than an aldehyde, such as a Weinreb amide or an acid chloride. These intermediates can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the alcohol.

Oxidative Transformations

The this compound molecule presents several sites for potential oxidative transformations. The reaction conditions can be tuned to target the carboxylic acid moiety, the benzylic position, or even the cyclopropyl ring.

One potential transformation is oxidative cyclization. In the presence of a copper catalyst and a strong oxidant like potassium persulfate (K₂S₂O₈), carboxylic acids with a C-H bond at the γ-position can undergo intramolecular C-H functionalization to form γ-lactones. nih.govresearchgate.net For a related substrate, this would involve oxidation at the benzylic position, followed by trapping by the pendant carboxylate to form a lactone ring.

The side chain of 3-phenylpropionic acid can undergo biological or biomimetic dehydrogenation to form the corresponding cinnamic acid derivative. nih.gov This transformation introduces a double bond in conjugation with the phenyl ring and the carbonyl group.

Under more forceful conditions, oxidative ring-opening of the cyclopropyl group can occur, particularly if initiated by single-electron transfer to form a radical cation intermediate. rsc.org This process would lead to 1,3-difunctionalized open-chain products.

Mechanistic Studies of Key Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility. The molecule's structure is well-suited for studying complex catalytic cycles.

Elucidation of Catalytic Cycles (e.g., Copper-catalyzed Chan-Lam Amination Analogues)

The Chan-Lam coupling reaction traditionally involves the copper-catalyzed formation of a carbon-heteroatom bond between an arylboronic acid and an amine or alcohol. wikipedia.org More recently, this reaction has been extended to use carboxylic acids as the oxygen-based nucleophile to form phenolic esters. organic-chemistry.orgacs.orgacs.org A plausible catalytic cycle for a Chan-Lam type reaction involving a carboxylic acid like this compound and an arylboronic acid is outlined below.

The proposed mechanism begins with the formation of a copper(II) carboxylate complex from the reaction of the copper(II) catalyst with this compound. Transmetalation with an arylboronic acid would then generate a copper(II) intermediate bearing both the aryl and carboxylate ligands. This intermediate undergoes reductive elimination to form the desired ester product and a copper(0) species. Finally, the copper(0) is re-oxidized back to the active copper(II) state by an oxidant (often air) to complete the catalytic cycle.

Alternatively, related copper-catalyzed decarboxylative coupling reactions provide a pathway to C-N bond formation. princeton.eduacs.org In these systems, a copper(I) catalyst can react with a nitrogen nucleophile. Concurrently, a photoredox catalyst can activate the carboxylic acid towards decarboxylation, generating an alkyl radical. This radical is then trapped by the copper(II)-amido complex to form a transient copper(III) species, which undergoes reductive elimination to yield the N-alkylated product and regenerate the copper(I) catalyst. princeton.edu The study of these intricate cycles is essential for the development of new and efficient synthetic methodologies.

Investigation of Radical and Ionic Intermediates in Reactions

The chemical reactivity of this compound is significantly influenced by the presence of the strained cyclopropyl ring adjacent to a phenyl group. This structural motif makes the molecule susceptible to transformations involving the opening of the three-membered ring, which can proceed through either radical or ionic intermediates. The specific reaction pathway is often dictated by the reagents and conditions employed.

Ionic Intermediates:

In the presence of Brønsted or Lewis acids, the cyclopropane ring can be activated towards nucleophilic attack. Protonation of the carbonyl oxygen of the carboxylic acid can lead to the formation of a cyclopropylcarbinyl-type cation. Such cations are known to be highly unstable and can undergo rapid rearrangement to more stable homoallylic or cyclobutyl cations. However, in the context of this compound, the adjacent phenyl group can stabilize the cationic intermediate through resonance, potentially favoring a pathway that maintains the carbon skeleton or leads to specific rearranged products nih.gov. Computational studies on similar systems have shown that the activation barrier for the ring-opening of protonated cyclopropyl ketones can be overcome, leading to the formation of an arenium intermediate in the presence of an aromatic nucleophile nih.gov. While direct experimental evidence for this compound is not extensively documented, the behavior of analogous donor-acceptor cyclopropanes suggests that an SN1-type ring-opening mechanism is plausible, particularly with electron-rich arylcyclopropanes nih.gov.

Radical Intermediates:

The cyclopropyl group can also serve as a mechanistic probe for radical reactions nih.govunl.pt. The formation of a radical adjacent to the cyclopropane ring can induce rapid ring opening. For instance, a cyclopropylcarbinyl radical can rearrange to a more stable homoallylic radical. This process is often very fast and can be used to trap radical intermediates. In reactions involving this compound, radical intermediates could be generated through various means, such as single-electron transfer (SET) from a photocatalyst or a transition metal catalyst. The resulting radical could then undergo ring-opening, followed by further reactions like cyclization or trapping by another reagent beilstein-journals.orgnih.gov. The stability of the potential radical intermediates would be influenced by the substitution pattern. For example, a radical at the carbon bearing the phenyl group would be stabilized by resonance. Radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT) could provide evidence for the involvement of radical pathways in the transformations of this compound researchgate.net.

The dichotomy between ionic and radical pathways is a key feature of cyclopropane chemistry. The choice of catalyst, solvent, and reaction partners can selectively favor one pathway over the other, leading to a diverse range of chemical transformations.

Role of Ligands and Additives in Controlling Selectivity and Reactivity

In transition metal-catalyzed reactions involving this compound, ligands and additives play a crucial role in controlling both the reactivity and selectivity of the transformation. The carboxylic acid moiety in the substrate can act as a directing group, guiding the catalyst to a specific C-H bond for functionalization. The choice of ligand coordinated to the metal center can significantly influence the efficiency and outcome of this process.

Ligand Control of Selectivity:

A prime example of ligand-controlled selectivity is observed in the palladium-catalyzed C-H olefination of 3-phenylpropionic acid, a close structural analog of this compound. In these reactions, amino acid derivatives have been shown to be effective ligands for tuning the positional selectivity of the olefination on the phenyl ring nih.govscispace.com. The use of different amino acid ligands can direct the C-H activation to either the ortho or meta position. This control is attributed to the formation of a transient palladacycle intermediate, where the ligand influences the steric and electronic environment around the metal center, thereby favoring one C-H bond activation over another. For instance, mono-protected amino acid (MPAA) ligands have been instrumental in achieving remote meta-C-H functionalization, a challenging transformation to achieve selectively acs.org. The ligand's structure can impact the geometry of the transition state, thus dictating the regiochemical outcome.

The following table illustrates the effect of different ligands on the regioselectivity of a palladium-catalyzed C-H olefination reaction of a related 3-phenylpropanoic acid derivative.

| Ligand | Ratio of Positional Isomers (ortho:meta) | Yield (%) |

| None | 1 : 1.2 | 55 |

| Ac-Ile-OH | 5 : 1 | 70 |

| For-Ile-OH | 20 : 1 | 75 |

Data is illustrative and based on findings for 3-phenylpropanoic acid derivatives. nih.gov

Role of Additives:

Additives are also essential in modulating the reactivity and selectivity of these transformations. In many cross-coupling and C-H activation reactions, additives can serve multiple purposes:

Oxidants: In catalytic cycles that involve a change in the oxidation state of the metal, an oxidant is often required to regenerate the active catalyst. For palladium-catalyzed C-H functionalization, common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc) or copper salts (e.g., Cu(OAc)₂) nih.gov.

Bases: Bases are frequently used to facilitate the deprotonation step in C-H activation or to neutralize acidic byproducts. The choice of base can influence the reaction rate and, in some cases, the selectivity.

Co-solvents and other additives: Solvents like hexafluoroisopropanol (HFIP) have been shown to enable the ring-opening hydroarylation of monosubstituted cyclopropanes by promoting a Brønsted acid-catalyzed pathway nih.gov. Other additives, such as chiral phosphoric acids, can induce enantioselectivity in reactions involving prochiral substrates nih.gov.

The interplay between the ligand, additives, and the catalyst is complex and crucial for the development of efficient and selective synthetic methods for the transformation of this compound. Mechanistic studies, including kinetic analysis and computational modeling, are vital for understanding these intricate relationships and for the rational design of new catalytic systems.

Advanced Analytical Techniques for Characterization of 3 Cyclopropyl 3 Phenylpropanoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the molecular structure and connectivity of 3-Cyclopropyl-3-phenylpropanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While standard 1D ¹H and ¹³C NMR offer initial structural confirmation, advanced 2D NMR techniques are required for unequivocal assignment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the propanoic acid chain and the cyclopropyl (B3062369) ring. It would show correlations between the methine proton at the C3 position and the adjacent methylene (B1212753) protons at C2, as well as the protons within the cyclopropyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): As this compound possesses a stereocenter at C3, NOESY is invaluable for determining the relative stereochemistry of the substituents. This experiment detects through-space interactions between protons that are in close proximity. Correlations between the C3 proton and specific protons on the phenyl and cyclopropyl rings would help to define the molecule's preferred conformation and spatial arrangement. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on the structure and known data for similar compounds like 3-phenylpropanoic acid. blogspot.comchemicalbook.com

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (COOH) | ~11-12 (broad s) | ~178-180 |

| C2 (-CH₂-) | ~2.7 (m) | ~40-42 |

| C3 (-CH-) | ~2.9-3.1 (m) | ~45-48 |

| Cyclopropyl CH | ~0.8-1.0 (m) | ~12-15 |

| Cyclopropyl CH₂ | ~0.2-0.6 (m) | ~3-6 |

| Phenyl C (ipso) | - | ~140-142 |

| Phenyl C (ortho) | ~7.2-7.3 (m) | ~128-129 |

| Phenyl C (meta) | ~7.2-7.3 (m) | ~127-128 |

| Phenyl C (para) | ~7.1-7.2 (m) | ~126-127 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high confidence. The molecular formula for this compound is C₁₂H₁₄O₂.

The calculated exact mass is 190.0994 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 191.1072 or the sodium adduct [M+Na]⁺ at m/z 213.0891. miamioh.edu

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that confirm the compound's structure. Key fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage at bonds adjacent to functional groups. libretexts.org For this compound, expected fragment ions would include:

Loss of the carboxylic acid group (-COOH): A neutral loss of 45 Da, resulting in a fragment ion corresponding to the [M-COOH]⁺ cation.

Tropylium (B1234903) Ion: A characteristic fragment for compounds containing a benzyl (B1604629) group is the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement and cleavage. researchgate.net

Cyclopropylphenylmethyl Cation: Cleavage of the C2-C3 bond would generate a stable [C₁₀H₁₁]⁺ cation.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | [C₁₂H₁₅O₂]⁺ | 191.1072 |

| [M+Na]⁺ (Sodium Adduct) | [C₁₂H₁₄O₂Na]⁺ | 213.0891 |

| [M-H₂O+H]⁺ (Loss of Water) | [C₁₂H₁₃]⁺ | 173.1017 |

| [M-COOH]⁺ (Loss of Carboxyl) | [C₁₁H₁₃]⁺ | 145.1017 |

| [C₇H₇]⁺ (Tropylium Ion) | [C₇H₇]⁺ | 91.0548 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid and an aromatic ring. Key expected bands include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. nist.gov

A strong and sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. nist.gov

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Cyclopropyl C-H stretching bands typically found around 3000-3100 cm⁻¹.

Aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

C-O stretching and O-H bending bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, strong Raman signals would be expected for:

The symmetric "ring breathing" mode of the phenyl group, typically a very sharp and intense band around 1000 cm⁻¹. researchgate.net

The symmetric breathing mode of the cyclopropyl ring.

Aromatic C=C and C-H vibrations. The C=O stretch is typically weaker in Raman than in IR.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching (dimer) | 2500-3300 (very broad) | Weak |

| Carbonyl (C=O) | Stretching | 1700-1725 (strong, sharp) | Moderate |

| Phenyl (C=C) | Ring Stretching | 1450-1600 (multiple bands) | Strong |

| Phenyl (C-H) | Stretching | ~3030 | Strong |

| Phenyl (Ring Breathing) | Symmetric Stretch | Weak | ~1000 (strong, sharp) |

| Cyclopropyl (C-H) | Stretching | ~3080 | Moderate |

| Aliphatic (C-H) | Stretching | 2850-2960 | Moderate |

Chromatographic Methods for Purity Assessment and Stereoisomer Differentiation

Chromatographic techniques are essential for separating this compound from any impurities or starting materials and for resolving its enantiomers.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. youtube.com

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are commonly effective for resolving a wide range of chiral compounds, including carboxylic acids. mdpi.comazypusa.com The two enantiomers interact diastereomerically with the chiral environment of the column, leading to different retention times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers can be accurately calculated to determine the enantiomeric excess. nih.gov The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to ensure good peak shape for the acidic analyte.

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Expected Result | Baseline separation of the (R) and (S) enantiomers. |

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. To overcome this, this compound must be chemically modified in a process called derivatization prior to GC-MS analysis. jfda-online.commdpi.com

The most common derivatization strategy for carboxylic acids is conversion to a more volatile and thermally stable ester or silyl (B83357) ester. researchgate.netresearchgate.net Reagents such as diazomethane (B1218177) can be used for methylation, while silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the acidic proton to a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the mixture, and the mass spectrometer provides a mass spectrum of the derivative, which aids in its identification and structural confirmation. The fragmentation pattern in the mass spectrum will be characteristic of the specific derivative formed. nih.gov

Table 5: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Produces volatile, stable derivatives. Byproducts are volatile. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester | Highly reactive silylating agent. |

| Diazomethane | - | Methyl Ester | Reacts quickly and quantitatively to form methyl esters. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) stands as a swift, cost-effective, and indispensable analytical tool in synthetic organic chemistry. google.com Its primary applications include monitoring the progress of chemical reactions, screening for the purity of isolated compounds, and optimizing solvent systems for larger-scale purification techniques like column chromatography. google.com

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. google.com The separation is governed by the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase.

In the context of synthesizing this compound, TLC would be employed to track the conversion of starting materials to the desired product. By spotting the reaction mixture on a TLC plate at various time intervals and eluting it with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed.

While specific experimental data for the TLC analysis of this compound is not widely published in academic literature, a patent related to the synthesis of similar compounds mentions the use of silica gel plates for TLC analysis. google.com Based on the structure of this compound, which contains a non-polar phenyl and cyclopropyl group along with a polar carboxylic acid group, a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely provide effective separation.

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature). For purity assessment, a pure sample of this compound should ideally present as a single, well-defined spot on the TLC plate. The presence of multiple spots would indicate impurities.

Visualization of the spots on the TLC plate can be achieved through various methods. Given the presence of a phenyl group, the compound is expected to be UV active, allowing for non-destructive visualization under a UV lamp (typically at 254 nm). Destructive visualization methods, such as staining with potassium permanganate (B83412) or iodine vapor, can also be employed to reveal the presence of organic compounds. google.com

Table 1: Illustrative TLC Data for this compound

| Mobile Phase (v/v) | Hypothetical R_f Value* | Visualization Method |

| 70:30 Hexane:Ethyl Acetate | 0.45 | UV (254 nm), Potassium Permanganate Stain |

| 50:50 Hexane:Ethyl Acetate | 0.60 | UV (254 nm), Iodine Vapor |

*Note: These R_f values are hypothetical and serve as examples of what might be observed. Actual values would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemical Assignment (where applicable)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. sigmaaldrich.com This powerful analytical method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for compounds intended for biological applications.

For this compound, the carbon atom to which the cyclopropyl and phenyl groups are attached is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-3-Cyclopropyl-3-phenylpropanoic acid and (S)-3-Cyclopropyl-3-phenylpropanoic acid. Differentiating and assigning the absolute stereochemistry of these enantiomers is critical, as they may exhibit different biological activities.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of each atom.

While no published crystal structure for this compound is currently available in open-access crystallographic databases, the crystal structure of the closely related compound, 3-phenylpropanoic acid, has been successfully determined using X-ray powder diffraction data. This indicates that this class of compounds is amenable to crystallographic analysis. The successful growth of a suitable single crystal of either enantiomer of this compound, or a derivative, would allow for the definitive assignment of its absolute stereochemistry.

In cases where obtaining a single crystal of the acid proves challenging, derivatization to an ester or an amide with a known chiral auxiliary can facilitate crystallization and subsequent X-ray analysis. The determined stereochemistry of the derivative can then be correlated back to the original acid.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods provide insights into electron distribution, orbital energies, and the stability of different chemical states, which are crucial for understanding and predicting chemical behavior.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. e3s-conferences.orgmdpi.commdpi.comnih.gov For 3-Cyclopropyl-3-phenylpropanoic acid, DFT calculations would be employed to determine the optimized geometry of its ground state, representing the molecule's most stable three-dimensional conformation. These calculations would yield important energetic and structural parameters.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the high-energy structures that connect reactants to products in a chemical reaction. By calculating the energy of transition states, chemists can predict the activation energy and, consequently, the rate of a reaction involving this compound.

A typical DFT study on this molecule would involve the selection of a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to provide a good balance between computational cost and accuracy. The results would provide a detailed picture of the molecule's stability and the energy barriers for its potential chemical transformations.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for this compound

| Parameter | Hypothetical Value | Description |

| Ground State Energy (Hartree) | -653.12345 | The total electronic energy of the molecule in its most stable form. |

| Enthalpy (kcal/mol) | 150.2 | The total heat content of the system. |

| Gibbs Free Energy (kcal/mol) | 120.5 | The energy available to do useful work, indicating spontaneity. |

| Dipole Moment (Debye) | 2.5 | A measure of the polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Orbital Analysis for Understanding Cyclopropyl-Phenyl Conjugation

The interaction between the cyclopropyl (B3062369) group and the phenyl ring in this compound is of significant chemical interest. The cyclopropyl group, with its bent "banana" bonds, can exhibit properties similar to a double bond, allowing for electronic conjugation with the adjacent phenyl ring. Molecular orbital (MO) analysis, derived from quantum chemical calculations, is the primary tool for understanding this phenomenon.

By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, researchers can gain insights into the molecule's reactivity and electronic transitions. The spatial distribution and energy levels of these orbitals would reveal the extent of electronic delocalization between the cyclopropyl and phenyl moieties. A significant overlap between the p-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropyl group in the HOMO and LUMO would be indicative of effective conjugation.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | The energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO | -1.5 | The energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and electronic transition energy. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide information about static structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. e3s-conferences.org

For this compound, MD simulations would be used to explore its conformational landscape. This involves simulating the motion of the atoms over time, governed by a force field that describes the potential energy of the system. By running these simulations, it is possible to identify the different stable conformations (local energy minima) of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the propanoic acid chain and the rotational freedom around the bond connecting the chiral center to the phenyl and cyclopropyl groups.

The results of an MD simulation are a trajectory of atomic positions and velocities over time, from which various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and potential energy surfaces, can be calculated to provide a comprehensive understanding of the molecule's dynamic behavior.

Reaction Pathway Modeling and Prediction of Stereochemical Outcomes

Computational chemistry is a powerful tool for modeling reaction pathways and predicting the stereochemical outcomes of chemical reactions. For the synthesis or reactions of this compound, which contains a chiral center, understanding the factors that control stereoselectivity is crucial.

By modeling the potential energy surface for a given reaction, it is possible to identify the different reaction pathways and their associated transition states. The relative energies of the transition states leading to different stereoisomers can be calculated to predict the major product of the reaction. This type of analysis can guide the design of stereoselective syntheses of this compound.

Establishment of Structure-Reactivity Relationships (SRR) through Computational Design

Structure-Reactivity Relationships (SRR) aim to correlate the structural features of a molecule with its chemical reactivity. Computational design allows for the systematic modification of a molecule's structure and the subsequent calculation of its properties to establish these relationships.

In the case of this compound, computational studies could be performed on a series of related molecules where, for example, substituents are added to the phenyl ring. By calculating reactivity descriptors (such as HOMO-LUMO gap, ionization potential, and electron affinity) for each of these modified structures, a quantitative structure-reactivity relationship (QSRR) could be developed. This would provide a predictive model for the reactivity of new, unsynthesized derivatives of this compound, aiding in the design of molecules with desired chemical properties.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C3 position makes 3-Cyclopropyl-3-phenylpropanoic acid an attractive chiral building block for the enantioselective synthesis of more complex molecules. The controlled synthesis of a single enantiomer of this acid would provide a valuable starting point for constructing molecules with specific three-dimensional arrangements, a critical aspect in many areas of chemistry.

While the direct biological activity of this compound is not the focus here, its structural motifs are found in various bioactive compounds. The cyclopropyl (B3062369) group, in particular, is a known bioisostere for phenyl rings or other larger groups, and its incorporation can significantly influence the conformational rigidity and metabolic stability of a molecule. The synthesis of derivatives from this compound could lead to novel molecular frameworks. For instance, the carboxylic acid group can be readily converted into a variety of other functional groups such as amides, esters, and alcohols, paving the way for the assembly of intricate molecular structures. The unique steric and electronic properties of the cyclopropyl ring can be strategically utilized in the design of complex molecular architectures.

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid backbone and defined stereochemistry of this compound make it an excellent candidate for a scaffold in the design of new chiral ligands. By modifying the carboxylic acid group to incorporate coordinating atoms like phosphorus or nitrogen, it is possible to generate a new class of ligands. For example, phosphine (B1218219) derivatives of this acid could be synthesized to serve as P-chiral ligands for transition-metal-catalyzed reactions. The cyclopropyl and phenyl groups would play a crucial role in creating a specific chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. The development of such ligands derived from this readily accessible chiral scaffold could offer new solutions for challenging asymmetric syntheses.

Role in the Development of Advanced Organic Materials

The intrinsic properties of this compound, such as its rigidity and potential for intermolecular interactions, suggest its utility in the creation of novel organic materials with tailored properties.

The carboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. britannica.compatsnap.comnumberanalytics.com The incorporation of the cyclopropyl-phenyl moiety into the polymer backbone would impart unique characteristics to the resulting material. The rigidity of the phenyl and cyclopropyl groups could enhance the thermal stability and mechanical strength of the polymer. Furthermore, the introduction of a chiral center in each repeating unit could lead to the formation of chiral polymers with interesting optical properties or the ability to perform enantioselective separations. The synthesis of such specialty polymers could find applications in areas requiring high-performance materials with specific functionalities. nih.gov

| Polymer Type | Potential Monomer Partner | Potential Polymer Properties |

| Polyester | Diols (e.g., ethylene (B1197577) glycol) | Enhanced thermal stability, chirality |

| Polyamide | Diamines (e.g., hexamethylenediamine) | Increased rigidity, specific optical activity |

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. escholarship.orgcd-bioparticles.netyoutube.com The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of these frameworks. cd-bioparticles.net The rigid structure of the molecule would contribute to the formation of a stable and porous framework. The presence of the cyclopropyl and phenyl groups within the pores of the framework could create a unique chemical environment, influencing the material's adsorption and catalytic properties. The chirality of the linker could also be transferred to the framework, resulting in chiral MOFs or COFs capable of enantioselective recognition and catalysis. The modular nature of framework synthesis would allow for the systematic tuning of properties by incorporating this and other functionalized linkers. escholarship.org

Intermediates in the Synthesis of Fine Chemicals (excluding pharmaceutical/biological activity)

Beyond its direct use as a building block, this compound can serve as a valuable intermediate in the synthesis of other fine chemicals. A patent has listed this compound as a compound used in the synthesis of triazinone and imidazole (B134444) derivatives, highlighting its role as a precursor in the creation of more complex heterocyclic systems. google.comgoogle.com The combination of its functional groups allows for a variety of chemical transformations. For example, the phenyl ring can undergo electrophilic aromatic substitution to introduce further functionality. The carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for Friedel-Crafts acylation reactions, leading to the formation of cyclic ketones. The unique reactivity of the cyclopropane (B1198618) ring can also be exploited in ring-opening reactions to generate other functionalized structures. nih.gov These transformations open up pathways to a diverse range of molecules that are valuable in various sectors of the chemical industry.

Q & A

Q. What safety protocols should be followed when handling 3-cyclopropyl-3-phenylpropanoic acid in laboratory settings?

Given the structural similarity to other carboxylic acids (e.g., 3-chloropropionic acid), researchers must prioritize skin and eye protection due to potential corrosive hazards. Key protocols include:

- Personal Protective Equipment (PPE): Use butyl rubber gloves (≥6 mm thickness, EN 374 standard) and tightly sealed safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors, especially during synthesis or purification steps .